Target Coverage: Broad IRAK Modulation vs. Isoform-Selective Inhibitors
IRAK inhibitor 3 is defined in WO2008030579 A2 as an IRAK modulator without specified isoform selectivity, distinguishing it from IRAK4-selective inhibitors. The patent's kinase assay protocol was established using IRAK4 enzyme at 0.5 μM concentration, with the compound tested at concentrations ≤50 μM [1]. This contrasts with selective IRAK4 inhibitors such as AS2444697 (IRAK4 IC50=21 nM, 30-fold selective over IRAK1 [2]) and PF-05388169 (IRAK4 IC50=0.094 nM, >500-fold selective over IRAK1 ). For experimental contexts requiring broad IRAK family engagement rather than IRAK4-specific inhibition, IRAK inhibitor 3 may provide a distinct pharmacological profile, though users must note that quantitative potency data are absent from the public domain.
| Evidence Dimension | Target specificity |
|---|---|
| Target Compound Data | Undefined; characterized as IRAK modulator |
| Comparator Or Baseline | AS2444697: IRAK4 IC50=21 nM, >30-fold selectivity over IRAK1 [2]; PF-05388169: IRAK4 IC50=0.094 nM, >500-fold selectivity over IRAK1 (IC50=65 nM) |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of target compound potency data |
| Conditions | Kinase assay conditions for IRAK inhibitor 3: 0.5 μM IRAK4, 10 μM ATP, 1.6 μM IRAK1 peptide, 30 min incubation [1] |
Why This Matters
Procurement decisions must account for the absence of isoform selectivity data for IRAK inhibitor 3, which precludes substitution with well-characterized IRAK4-selective inhibitors in experiments requiring broad IRAK family modulation.
- [1] Durand-Reville, T., et al. Irak modulators for treating an inflammatory condition, cell proliferative disorder, immune disorder. Patent WO2008030579 A2, 2008 (Kinase assay protocol details). View Source
- [2] Kondo, M., et al. Renoprotective effects of novel interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 through anti-inflammatory action in 5/6 nephrectomized rats. Naunyn Schmiedebergs Arch. Pharmacol. 2014, 387, 909-919. View Source
